molecular formula C17H15NO2 B8375032 1-(2-Methoxybenzyl)indole-4-carbaldehyde

1-(2-Methoxybenzyl)indole-4-carbaldehyde

Cat. No. B8375032
M. Wt: 265.31 g/mol
InChI Key: MDDIOKXYZSTXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811439

Procedure details

The same procedures used in Example 1 were repeated except for using 725 mg of indole-4-carbaldehyde and 2-methoxybenzyl methanesulfonate instead of the benzyl bromide used in Example 1 to give 906 mg of 1-(2-methoxybenzyl)indole-4-carbaldehyde as a yellow oily substance. The yield thereof was found to be 68%.
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.CS(O[CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[O:24][CH3:25])(=O)=O>>[CH3:25][O:24][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[CH2:17][N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
725 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC1=C(C=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CN2C=CC=3C(=CC=CC23)C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 906 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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